molecular formula C10H20ClN B2450710 (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 2031242-74-5

(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B2450710
CAS RN: 2031242-74-5
M. Wt: 189.73
InChI Key: WLSBVPNKQWDEGT-KXNXZCPBSA-N
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Description

“(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound with the CAS Number: 2031242-74-5 . It has a molecular weight of 189.73 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of a powder .


Molecular Structure Analysis

The InChI code for “(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride” is 1S/C10H19N.ClH/c1-9(2)8-4-5-10(3,6-8)7-11-9;/h8,11H,4-7H2,1-3H3;1H/t8-,10+;/m0./s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids. These alkaloids exhibit diverse and intriguing biological activities. Researchers worldwide have focused on preparing this basic structure in a stereoselective manner. Most approaches involve enantioselective construction of an acyclic starting material containing the necessary stereochemical information for the subsequent formation of the bicyclic scaffold. Additionally, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-9(2)8-4-5-10(3,6-8)7-11-9;/h8,11H,4-7H2,1-3H3;1H/t8-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSBVPNKQWDEGT-KXNXZCPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(CN1)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1)C(NC2)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride

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